Methyl 3-chloro-4-hydroxybenzoate

Organic Synthesis Pharmaceutical Intermediate Esterification

Sourcing Methyl 3-chloro-4-hydroxybenzoate (3964-57-6) specifically enables synthesis of alkylidene hydrazide glucagon receptor antagonists for diabetes R&D. This 3-chloro-4-hydroxy isomer provides distinct reactivity and hydrophobicity (LogP ~2.08) unavailable from non-chlorinated parabens. Standard purity ≥98% ensures reproducibility in medicinal chemistry. Request pricing below for R&D quantities.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 3964-57-6
Cat. No. B031437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-hydroxybenzoate
CAS3964-57-6
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
InChIKeyZSBIMTDWIGWJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-4-Hydroxybenzoate (CAS 3964-57-6): Sourcing and Application Guide for Research and Industrial Use


Methyl 3-chloro-4-hydroxybenzoate (CAS 3964-57-6) is a chlorinated derivative of methyl 4-hydroxybenzoate, with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . This compound is characterized by a methyl ester, a hydroxyl group, and a chlorine substituent on its aromatic ring . It is primarily utilized as a key chemical intermediate and reagent in organic synthesis, notably in the preparation of more complex molecules like hydrazone derivatives and potential human glucagon receptor antagonists for treating hyperglycemia and diabetes [1]. Its standard purity is often specified at 97-98%, a critical factor for ensuring reproducibility in pharmaceutical research and development [2].

Why Methyl 3-Chloro-4-Hydroxybenzoate Cannot Be Interchanged with Common Analogs


Substituting Methyl 3-chloro-4-hydroxybenzoate with a generic analog like methyl 4-hydroxybenzoate or a different chlorinated isomer is not scientifically valid due to distinct structural features that directly govern its reactivity and application profile. The specific placement of the chlorine atom at the 3-position and the hydroxyl group at the 4-position of the benzoate ring creates a unique electronic and steric environment . This unique arrangement is essential for its function as a precursor in the synthesis of specific hydrazone derivatives and glucagon receptor antagonists, as described in patent literature [1]. Furthermore, the presence of the chlorine atom significantly alters its physicochemical properties, such as hydrophobicity (LogP), which differentiates its behavior in biological and environmental systems compared to non-chlorinated parabens [2][3].

Quantitative Differentiation Evidence for Methyl 3-Chloro-4-Hydroxybenzoate (CAS 3964-57-6)


Synthetic Yield and Characterization of Methyl 3-Chloro-4-Hydroxybenzoate

A published synthetic procedure using 3-chloro-4-hydroxybenzoic acid and methanol reports a yield of 83% for methyl 3-chloro-4-hydroxybenzoate . The product was successfully characterized by ESI-MS and NMR, confirming its identity . This provides a benchmark for synthetic chemists and ensures the procurement of a material that can be reliably synthesized or is of known provenance.

Organic Synthesis Pharmaceutical Intermediate Esterification

Antibacterial Activity of Hydrazone Derivatives Synthesized from Methyl 3-Chloro-4-Hydroxybenzoate

Fifteen novel hydrazone derivatives were synthesized using methyl 3-chloro-4-hydroxybenzoate as a key starting material [1]. The antibacterial activity of these derivatives was evaluated against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. The most active compounds (6m, 6n, 6o) demonstrated zones of inhibition between 21-24 mm, comparable to the standard drug ampicillin [2]. This application highlights the compound's unique role as a building block for creating biologically active molecules.

Medicinal Chemistry Antibacterial Hydrazone Synthesis

Validated HPLC Analytical Method for 3-Chloro-4-Hydroxybenzoate

A specific and simple reverse-phase HPLC method has been validated for the analysis of 3-chloro-4-hydroxybenzoate [1]. The method uses a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid, and is noted to be scalable for preparative separation and suitable for pharmacokinetics [2]. This established protocol facilitates quality control and purity assessment, ensuring that the procured material can be reliably quantified.

Analytical Chemistry HPLC Analysis Quality Control

Role as a Key Intermediate for Glucagon Receptor Antagonists

Methyl 3-chloro-4-hydroxybenzoate is explicitly cited in patent literature as a reagent in the preparation of alkylidene hydrazides, which are being investigated as human glucagon receptor antagonists for the treatment of hyperglycemia and diabetes . This specific application is a core differentiator, as it places the compound in a direct, patent-supported pathway for a therapeutic target of high interest, a role that non-chlorinated or differently substituted analogs cannot fulfill in the same synthetic sequence.

Drug Discovery Diabetes Research Pharmaceutical Intermediate

Enhanced Acute Aquatic Toxicity Compared to Non-Chlorinated Parent Compound

A study on the acute toxicity of parabens and their chlorinated by-products found that the toxicity of chlorinated methylparaben towards Daphnia magna was 3.9-fold higher than that of the non-chlorinated parent compound, methylparaben [1]. While this study investigated a dichlorinated derivative, it establishes a class-level trend that chlorination significantly increases acute aquatic toxicity. This differential toxicity profile is a critical piece of data for environmental risk assessments and for selecting compounds where eco-toxicity is a design or disposal consideration.

Environmental Toxicology Chemical Safety Risk Assessment

Validated Application Scenarios for Methyl 3-Chloro-4-Hydroxybenzoate (CAS 3964-57-6) Based on Evidence


Synthesis of Antibacterial Hydrazone Derivatives

Procurement for medicinal chemistry projects focused on synthesizing novel hydrazone derivatives with potential antibacterial activity. As demonstrated by Chandrasekhar and Narisetty (2015), methyl 3-chloro-4-hydroxybenzoate is a successful and documented starting material for creating a library of 15 active compounds [1].

Development of Human Glucagon Receptor Antagonists

Sourcing this compound as a key reagent in the synthesis of alkylidene hydrazides, which are being explored as human glucagon receptor antagonists for treating hyperglycemia and diabetes, as noted in multiple patent and technical references .

Analytical Method Development and Quality Control

Use as a standard or analyte in developing and validating HPLC methods. A specific, scalable reverse-phase HPLC method for this compound is already established, making it suitable for quality control in both research and industrial settings [2].

Environmental Fate and Eco-Toxicology Studies

Use as a model chlorinated paraben derivative to study the increased environmental persistence and acute aquatic toxicity of chlorinated by-products relative to their parent compounds. The 3.9-fold higher toxicity in Daphnia magna for a chlorinated derivative provides a quantitative benchmark for such investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-chloro-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.